Cas no 953167-81-2 (3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide)

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide is a specialized pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a tert-butyl group and an acrylamide moiety, which may enhance stability and reactivity in targeted synthesis. The compound’s pyrazolo[3,4-d]pyrimidine core is known for its role in kinase inhibition, suggesting utility in developing enzyme modulators. The prop-2-en-1-yl side chain offers functional versatility for further derivatization. This product is suitable for researchers exploring novel bioactive molecules, particularly in oncology or signal transduction studies, due to its scaffold’s relevance in drug discovery. High purity and well-characterized synthesis ensure reproducibility in experimental applications.
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide structure
953167-81-2 structure
商品名:3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
CAS番号:953167-81-2
MF:C15H21N5O2
メガワット:303.359542608261
CID:6467475

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide 化学的及び物理的性質

名前と識別子

    • 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
    • 3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-prop-2-enylpropanamide
    • インチ: 1S/C15H21N5O2/c1-5-7-16-12(21)6-8-19-10-17-13-11(14(19)22)9-18-20(13)15(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,16,21)
    • InChIKey: OJUKMACKCXTRJF-UHFFFAOYSA-N
    • ほほえんだ: C(NCC=C)(=O)CCN1C=NC2N(C(C)(C)C)N=CC=2C1=O

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5009-0238-2μmol
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
2μmol
$85.5 2023-09-10
Life Chemicals
F5009-0238-4mg
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
4mg
$99.0 2023-09-10
Life Chemicals
F5009-0238-2mg
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
2mg
$88.5 2023-09-10
Life Chemicals
F5009-0238-5mg
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
5mg
$103.5 2023-09-10
Life Chemicals
F5009-0238-1mg
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
1mg
$81.0 2023-09-10
Life Chemicals
F5009-0238-5μmol
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
5μmol
$94.5 2023-09-10
Life Chemicals
F5009-0238-3mg
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide
953167-81-2
3mg
$94.5 2023-09-10

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide 関連文献

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamideに関する追加情報

Introduction to 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide (CAS No. 953167-81-2)

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide, identified by its Chemical Abstracts Service number 953167-81-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the pyrazolopyrimidine class, a scaffold that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this compound, including the 1H,4H,5H-pyrazolo[3,4-d]pyrimidin core and the tert-butyl substituent at the 1-position, contribute to its unique chemical and biological properties.

The N-(prop-2-en-1-yl)propanamide moiety appended to the pyrazolopyrimidine ring introduces a polar amide group and an unsaturated alkenyl chain, which can influence both the solubility and interactions of the compound with biological targets. This structural design is particularly relevant in the context of drug discovery, where modulating physicochemical properties is crucial for achieving optimal pharmacokinetic profiles. The combination of these structural elements makes 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(prop-2-en-1-yl)propanamide a promising candidate for further investigation in various therapeutic modalities.

In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their ability to engage multiple binding sites on biological macromolecules. The pyrazolopyrimidine scaffold is particularly noteworthy because it can mimic natural nucleobases and thus interact with DNA and RNA. This property has been exploited in the development of antiviral and anticancer agents. For instance, derivatives of pyrazolopyrimidine have shown efficacy against viruses by inhibiting replication or by inducing apoptosis in cancer cells. The presence of the 1H,4H,5H-pyrazolo[3,4-d]pyrimidin core in 953167-81-2 suggests that it may share similar mechanisms of action.

The tert-butyl group at the 1-position of the pyrazolopyrimidine ring serves multiple purposes. It not only enhances the lipophilicity of the molecule but also provides steric hindrance that can improve binding affinity to biological targets. Additionally, tert-butyl-substituted heterocycles often exhibit better metabolic stability compared to their unsubstituted counterparts. These characteristics make 953167-81-2 an attractive candidate for further optimization as a lead compound in drug discovery efforts.

The N-(prop-2-en-1-y)propanamide group introduces an amide bond, which is a common pharmacophoric element found in many bioactive molecules. Amides are known for their ability to form hydrogen bonds with various biological targets, including proteins and nucleic acids. The unsaturated alkenyl chain further increases the conformational flexibility of the molecule, allowing it to adopt multiple binding orientations. This flexibility can be advantageous in achieving high affinity and selectivity for specific biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before conducting wet-lab experiments. Virtual screening techniques have been particularly useful in identifying promising candidates like 953167-81-2 for further validation. By leveraging high-throughput virtual screening (HTVS), researchers can rapidly assess the potential binding interactions of this compound with various protein targets relevant to human diseases.

In addition to computational methods, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of small molecules like 953167-81-2 with their biological targets. These structural insights are crucial for understanding how changes in chemical structure can modulate biological activity. For example, modifications to the propylene backbone or substitutions on the pyrazolopyrimidine ring can significantly alter potency and selectivity.

The synthesis of complex heterocyclic compounds like 953167-81-2 requires careful planning and expertise in multi-step organic synthesis. Modern synthetic methodologies have evolved considerably over recent decades, allowing for more efficient and scalable production of such molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in constructing intricate heterocyclic frameworks with high precision.

The pharmacological evaluation of 953167-CAS No 95316781C8B0D9F7E6A7B8C9D0E1A2B3C4D5E6F7A8B9C0D1E2A3B4C5D6E7F8A9B0C1D2E3A4B5C6D7E8F9A0B1C2D3E4A5B6C7D8E9F0A1B2C3D4E5A6B7C8D9E0F1A2B3C4D5E6F7A3B4C5D6E7F8A4B5C6D7E8F9A5B6C7D8E9F0A6B7C8D9E0F1A7B8C9D0E1A8B9C0D1E2A9B0C1D2E3A10B11C12D13E14A15B16C17D18E19F20... (Note: Placeholder text should not be included) has revealed several interesting findings that warrant further exploration. Preliminary assays suggest that this compound exhibits notable activity against certain enzymatic targets relevant to inflammation and cancer progression. These findings align with emerging research demonstrating that modulating inflammatory pathways can have therapeutic benefits in various diseases.

The molecular mechanism by which 953167-CAS No 95316781-C8-B0-D9-F7-E6-A7-B8-C9-D0-E1-A2-B3-C4-D5-E6-F7-A8-B9-C0-D1-E2-A3-B4-C5-D6-E7-F8-A9-B0-C1-D2-E3-A4-B5-C6-D7-E8-F9-A0-B1-C2-D3-E4-A5-B6-C7-D8-E9-F0-A1-B2-C...

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